molecular formula C9H16N2 B13343677 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine

Cat. No.: B13343677
M. Wt: 152.24 g/mol
InChI Key: XBQJVESDBKSTPY-UHFFFAOYSA-N
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Description

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine is a structurally complex molecule featuring a spirocyclic architecture that combines a cyclopropane ring fused to a quinuclidine system. The quinuclidine moiety, a bicyclic amine, imparts rigidity and stereoelectronic constraints, while the cyclopropane ring introduces significant strain and unique reactivity. Synthesis routes often involve multi-step processes, such as the coupling of cyclopropane derivatives with quinuclidin-3-amine precursors under catalytic conditions, as seen in related methodologies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by reduction of the resulting β-lactam ring . Another approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spirocyclic product .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Gold-Catalyzed Cyclization Reactions

Methyl 3-(thiophen-2-yl)propiolate undergoes gold-catalyzed cyclizations with diols and alkenols to form functionalized heterocycles. These reactions typically proceed via alkyne activation by gold catalysts, followed by nucleophilic attack and cyclization.

Representative Examples:

SubstrateCatalystConditionsProductYield
(E)-But-2-ene-1,4-diolJohnPhosAuNTf2 (2.5%)DCE, rt, 5 hMethyl 2-(thiophen-2-yl)-4-vinyl-4,5-dihydrofuran-3-carboxylate79%
(E)-6-((t-BSDMS)oxy)hex-3-en-2-olBrettPhosAuNTf2 (2.5%)DCE, 50°C → 110°C, 9 hMethyl (E)-6-phenyl-4-(prop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylate82%
(Z)-But-2-ene-1,4-diolJohnPhosAuNTf2 (2.5%)DCE, rt, 5 hMethyl 2-(2-phenyl-1,3-dioxepan-2-yl)acetate79%

Key observations:

  • Solvent : Dichloroethane (DCE) is optimal for maintaining catalyst activity .

  • Temperature : Reactions often require a two-step temperature profile (e.g., 50°C for cyclopropane formation, 110°C for rearomatization) .

  • Substrate Scope : Alkenols with bulky protecting groups (e.g., t-butyldimethylsilyl) enhance regioselectivity .

Nucleophilic Conjugate Additions

The electron-deficient triple bond facilitates Michael additions, though direct data on Methyl 3-(thiophen-2-yl)propiolate is sparse. General trends for activated alkynes include:

NucleophileCatalystSolventE/Z RatioYield
ThiolsDBU (1%)CHCl₃34:66100%
AminesTBD (0.1%)DMSO10:90100%

Mechanistic Note : Polar solvents (e.g., DMSO) stabilize enolate intermediates, favoring anti-addition pathways .

Amidosulfenylation

Iodine-mediated three-component reactions with disulfides and amines have been reported for methyl propiolate :

| Dis

Scientific Research Applications

1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Azaspiro[cyclopropane-1,2’-quinuclidin]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Spirocyclic Compounds with Cyclopropane

  • Target Compound: The spiro junction between cyclopropane and quinuclidine creates a rigid, three-dimensional structure. This contrasts with spiro[piperidine-4,2'-quinolines] (), where the piperidine and quinoline systems reduce strain compared to the cyclopropane-containing analog .
  • 5',7'-Dihydrospiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-3'-amine (): Shares a spirocyclic framework but replaces quinuclidine with a pyrazolo-oxazine system. This substitution alters electronic properties and solubility, as evidenced by its higher molecular weight (165.19 g/mol vs. ~165–180 g/mol for the target compound) .

Cyclopropane-Containing Amines

  • (R)-Quinuclidin-3-amine (): A direct structural analog lacking the cyclopropane ring. The absence of cyclopropane reduces steric hindrance and strain, simplifying synthesis but limiting conformational rigidity .
  • Cyclopropane-containing long-chain acetylenic alcohol (): Features a cyclopropane in a flexible side chain rather than a spiro system. This results in lower ring strain and distinct NMR signatures (e.g., δH −0.35 for cyclopropane protons) compared to the target compound’s fused system .

Physicochemical and Spectroscopic Properties

NMR Characterization

  • Target Compound : Expected cyclopropane proton signals near δH 0.5–1.0 (cf. δH −0.35 in ’s side-chain cyclopropane) .
  • Actaticas G (Compound 3, ) : Cyclopropane protons at δH 0.63 (m), with δC 15.8, highlighting the influence of adjacent electronegative groups .

Strain and Stability

  • The spirocyclic cyclopropane in the target compound exhibits higher strain than non-spiro analogs like 1,2-disubstituted cyclopropane (). Computational studies () suggest that force field parameters for cyclopropane rings require refinement to model such strained systems accurately .

Computational and Theoretical Insights

Molecular dynamics simulations of cyclopropane-containing systems () reveal discrepancies between OPLS-AA force field predictions and quantum mechanics data, particularly in angle bending and torsional parameters. These findings underscore the need for tailored parameterization to model the target compound’s spiro architecture .

Biological Activity

1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic amines, which have been studied for various pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis

The synthesis of spirocyclic compounds like this compound typically involves cyclization reactions that form the spirocyclic structure. Various methods have been reported for synthesizing similar compounds, often utilizing cyclopropanation techniques or the reaction of suitable precursors under specific conditions.

Anticancer Activity

Several studies have evaluated the anticancer potential of spirocyclic compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds with similar structural motifs have shown promising activity against various cancer cell lines. For example, a study reported that certain spiro[cyclopropane-1,3'-indolin]-2' derivatives exhibited IC50 values less than 20 μM against multiple human cancer cell lines such as DU-145 (prostate cancer) and MCF-7 (breast cancer) .
  • Mechanism of Action : The mechanism often involves induction of apoptosis through cell cycle arrest. Flow cytometric analysis has indicated that these compounds can lead to significant accumulation of cells in the G0/G1 phase and induce caspase-dependent apoptotic pathways .
CompoundCell LineIC50 (μM)Mechanism
6bDU-145<20Apoptosis via G0/G1 arrest
6uMCF-7<20Apoptosis via G0/G1 arrest
3bHeLa<10Apoptosis via cell cycle perturbation

Neuroprotective Activity

Research has also suggested that spirocyclic compounds can exhibit neuroprotective properties. For example, derivatives of cyclopropyl oxindoles have been shown to protect neuronal cells from oxidative stress-induced apoptosis . The neuroprotective mechanism may involve modulation of signaling pathways related to cell survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the spirocyclic framework can significantly influence potency and selectivity against different biological targets. For instance:

  • Substituent Effects : The presence of electron-donating or withdrawing groups can alter the electronic properties of the compound, affecting its interaction with biological macromolecules .

Case Study 1: Anticancer Activity

In a comprehensive study involving a library of spirocyclic compounds, several derivatives were screened against a panel of cancer cell lines. Notably, compounds with specific substitutions on the quinuclidine moiety demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of spirocyclic compounds in models of neurodegeneration. The results indicated that certain derivatives could significantly reduce neuronal death in vitro when exposed to neurotoxic agents .

Q & A

Basic Research Questions

Q. How can synthesis conditions for 1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine be optimized to maximize yield?

  • Methodological Answer : Optimize reaction parameters systematically:

  • Catalysts : Test transition metal catalysts (e.g., nickel hydrides) or acid/base conditions (e.g., NaOMe) to enhance cyclopropane ring formation .
  • Solvents : Evaluate polar aprotic solvents (e.g., DCM) for stabilizing intermediates and reducing side reactions .
  • Temperature : Conduct stepwise heating (e.g., 90°C for cyclization) to control reaction kinetics .
  • Workup : Use extraction and crystallization (e.g., ethanol recrystallization) to isolate the product efficiently .

Q. What analytical techniques are most effective for structural characterization of this spiro compound?

  • Methodological Answer : Combine spectral and computational methods:

  • IR Spectroscopy : Identify amine (-NH) and cyclopropane (C-C) stretching vibrations .
  • GC-MS : Confirm molecular weight and fragmentation patterns, noting low-intensity molecular ions (0.5–8%) typical of spiro systems .
  • NMR : Use 1^1H and 13^13C NMR to resolve quinuclidine and cyclopropane proton environments .

Q. Which purification strategies are suitable for isolating 1'-Azaspiro derivatives from complex reaction mixtures?

  • Methodological Answer :

  • Chromatography : Employ silica gel chromatography with gradient elution (e.g., hexane/EtOAc) to separate polar byproducts .
  • Membrane Technologies : Utilize nanofiltration for scalable separation of amine-containing compounds .
  • Crystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to enhance crystal purity .

Q. How should researchers assess purity and quantify impurities in the final product?

  • Methodological Answer :

  • HPLC : Use reverse-phase columns with UV detection (e.g., 254 nm) to resolve impurities with relative retention times ≤2.1 .
  • Beer's Law Analysis : Calibrate UV-Vis spectrophotometry for mass percentage calculations, ensuring <2.0% total impurities .
  • Titration : Validate amine content via acid-base titration in non-aqueous media .

Q. What safety protocols are critical during the synthesis of this amine-containing spiro compound?

  • Methodological Answer :

  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of intermediates like azides .
  • Storage : Store hydrochloride salts in airtight containers to prevent hygroscopic degradation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal to comply with lab safety standards .

Advanced Research Questions

Q. How can computational models be integrated with experimental synthesis to predict reaction pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use software (e.g., Gaussian) to simulate transition states for cyclopropane ring closure .
  • AI-Driven Optimization : Implement COMSOL Multiphysics for real-time adjustment of reaction parameters (e.g., flow rates in continuous reactors) .
  • Feedback Loops : Feed experimental data into machine learning algorithms to refine computational predictions iteratively .

Q. How can contradictions in reaction yields or spectral data be systematically resolved?

  • Methodological Answer :

  • Root Cause Analysis :
  • Replicates : Perform triplicate experiments to distinguish random vs. systematic errors .
  • Cross-Validation : Compare NMR/IR data with synthetic intermediates to identify misassigned peaks .
  • Error Mitigation : Redesign protocols (e.g., inert atmosphere) to reduce oxidation side reactions .

Q. What factorial design approaches are optimal for studying multifactorial influences on synthesis?

  • Methodological Answer :

  • Full Factorial Design : Vary temperature (rt–90°C), solvent (polarity), and catalyst loading to identify interactions .
  • Response Surface Methodology (RSM) : Model yield as a function of pressure and stoichiometry to locate maxima .
  • DoE Software : Use tools like JMP to automate parameter optimization and reduce resource consumption .

Q. What mechanistic insights explain the biological interactions of this spiro compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., COX-2) to predict inhibitory activity .
  • Hydrogen Bonding : Probe amine-receptor interactions via site-directed mutagenesis in vitro .
  • Rigidity Effects : Assess cyclopropane-induced conformational constraints using X-ray crystallography .

Q. How can AI accelerate the discovery of novel derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Generative Models : Train neural networks on spiro compound libraries to propose structurally diverse analogs .
  • Autonomous Labs : Implement robotic platforms for high-throughput screening of reaction conditions .
  • Data Mining : Extract structure-activity relationships (SARs) from public databases (e.g., PubChem) to prioritize targets .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-amine

InChI

InChI=1S/C9H16N2/c10-8-7-1-5-11(6-2-7)9(8)3-4-9/h7-8H,1-6,10H2

InChI Key

XBQJVESDBKSTPY-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C23CC3)N

Origin of Product

United States

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